Tolserine
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Overview
Description
Tolserine is a synthetic derivative of physostigmine, a naturally occurring cholinesterase inhibitor. It is primarily known for its role as an acetylcholinesterase inhibitor, making it a significant compound in the treatment of neurological disorders such as Alzheimer’s disease . This compound is characterized by its high selectivity and potency against acetylcholinesterase, which is crucial for its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolserine can be synthesized through a series of chemical reactions starting from physostigmineThis modification enhances its selectivity and potency against acetylcholinesterase .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Tolserine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound analogues, each with distinct pharmacological profiles .
Scientific Research Applications
Tolserine has a wide range of scientific research applications:
Mechanism of Action
Tolserine exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft . By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique due to its high selectivity and potency against acetylcholinesterase, making it a valuable compound in the treatment of neurological disorders . Its structural modifications provide it with distinct pharmacological properties compared to other cholinesterase inhibitors .
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C21H25N3O2/c1-14-7-5-6-8-17(14)22-20(25)26-15-9-10-18-16(13-15)21(2)11-12-23(3)19(21)24(18)4/h5-10,13,19H,11-12H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |
InChI Key |
JGAGHIIOCADQOV-CTNGQTDRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
Synonyms |
tolserine |
Origin of Product |
United States |
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